molecular formula C4H3BrFN3 B13471149 5-Bromo-6-fluoropyrazin-2-amine

5-Bromo-6-fluoropyrazin-2-amine

Cat. No.: B13471149
M. Wt: 191.99 g/mol
InChI Key: CPERGCBWJMQKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoropyrazin-2-amine: is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoropyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a pyrazine derivative is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoropyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as amines, ethers, or alkyl groups .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoropyrazin-2-amine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoropyrazin-2-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyrazine ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in the design of molecules with high specificity and potency in biological systems .

Properties

Molecular Formula

C4H3BrFN3

Molecular Weight

191.99 g/mol

IUPAC Name

5-bromo-6-fluoropyrazin-2-amine

InChI

InChI=1S/C4H3BrFN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9)

InChI Key

CPERGCBWJMQKLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Br)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.